8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
8-(4-tert-Butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a synthetic tropane analog featuring a bicyclic 8-azabicyclo[3.2.1]octane core. Tropane derivatives are historically significant for their neurological activity, exemplified by cocaine (a dopamine transporter, DAT, inhibitor) and clinical candidates like RTI-336, a 3β-(4-chlorophenyl)tropane . The tert-butylbenzoyl group at the 8-position and methylsulfanyl moiety at the 3-position distinguish this compound structurally. Its design aligns with structure-activity relationship (SAR) trends observed in tropane-based DAT inhibitors and serotonin/dopamine reuptake modulators .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NOS/c1-19(2,3)14-7-5-13(6-8-14)18(21)20-15-9-10-16(20)12-17(11-15)22-4/h5-8,15-17H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTWYSNWESKPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the introduction of the tert-butylbenzoyl group through a Friedel-Crafts acylation reaction, followed by the incorporation of the methylsulfanyl group via nucleophilic substitution. The azabicyclo[3.2.1]octane core can be constructed using a Diels-Alder reaction, which provides the bicyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butylbenzoyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Impact on Lipophilicity :
- The tert-butyl group in the target compound increases lipophilicity compared to smaller alkyl or aryl groups (e.g., cyclopropylmethyl in 22e or 4-fluorobenzyl in 21f) . This may enhance blood-brain barrier penetration, critical for CNS-targeted agents.
- Sulfonamide (e.g., compound 38) and sulfonyl (e.g., compound 16) groups improve aqueous solubility relative to ester or ether linkages .
- The target compound’s tert-butylbenzoyl group may mimic this effect. Transporter Selectivity: WF-31 and WF-50 () demonstrate that 4-isopropylphenyl substituents favor serotonin transporter (SERT) inhibition, while methylsulfanyl groups (as in the target compound) could shift selectivity toward DAT or norepinephrine transporters (NET) .
Synthetic Efficiency :
Physicochemical Properties
- pKa and Solubility : The pKa of compound 16 is predicted at 2.79, suggesting protonation at physiological pH, while oxalate salts (e.g., 10a–10d in ) improve water solubility .
- Thermal Stability : High boiling points (e.g., 569°C for compound 16) correlate with sulfonyl and triazolyl groups, whereas oily states () indicate lower melting points for diaryl derivatives .
Biological Activity
The compound 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic system known as 8-azabicyclo[3.2.1]octane , which has garnered attention for its potential biological activities, particularly in drug discovery and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane is , with a molecular weight of approximately 287.43 g/mol. The compound features a bicyclic structure with a tert-butylbenzoyl group and a methylsulfanyl substituent, which are believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₁O₁S₁ |
| Molecular Weight | 287.43 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| pKa | Not available |
| Appearance | White to off-white solid |
Pharmacological Profile
The biological activity of 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has been investigated primarily through its interaction with various receptors and enzymes:
- Opioid Receptor Modulation : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown potential as kappa opioid receptor antagonists, which may have implications for pain management and addiction treatment .
- Antidepressant Activity : Research indicates that modifications to the bicyclic structure can enhance antidepressant-like effects in animal models, suggesting that this compound could have similar properties .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The SAR studies of related compounds highlight how variations in substituents influence biological activity:
- Substituent Variations : The introduction of different groups at the 3-position (like methylsulfanyl) has been shown to impact receptor affinity and selectivity significantly.
- Stereochemistry : The endo/exo stereochemistry of the bicyclic system plays a crucial role in determining the pharmacological profile, affecting binding affinity to target receptors .
Case Study 1: Kappa Opioid Receptor Antagonists
A study focused on a series of analogs derived from the 8-azabicyclo[3.2.1]octane framework demonstrated that specific modifications could yield compounds with high selectivity for kappa opioid receptors, with some analogs showing IC50 values in the low nanomolar range .
Case Study 2: Antidepressant-Like Effects
In preclinical models, compounds similar to 8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane exhibited significant antidepressant-like effects when administered in behavioral tests, indicating potential for further development as antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
